Morpholine-4-carbothiohydrazide

Descripción

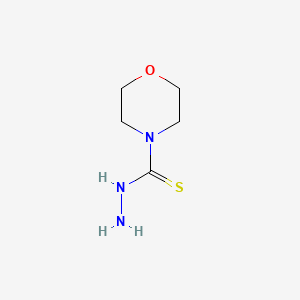

Morpholine-4-carbothiohydrazide is a chemical compound with the molecular formula C5H11N3OS. It is known for its diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a morpholine ring attached to a carbothiohydrazide group, which imparts unique chemical properties.

Propiedades

IUPAC Name |

morpholine-4-carbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406636 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6499-15-6 | |

| Record name | morpholine-4-carbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminomorpholine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Hydrazinolysis of Morpholine-4-carbothioate Esters

The most widely reported method involves the hydrazinolysis of morpholine-4-carbothioate esters. Ethyl morpholine-4-carbothioate reacts with hydrazine hydrate in ethanol under reflux (2–4 h), yielding the target compound with 75–90% efficiency. Key parameters include:

- Molar ratio : 1:1.2 (ester:hydrazine hydrate)

- Temperature : 70–80°C

- Solvent : Ethanol or methanol

- Catalyst : None required

The reaction proceeds via nucleophilic acyl substitution, where hydrazine attacks the electrophilic carbonyl carbon, displacing the ethoxide leaving group. This method is scalable and avoids hazardous byproducts, making it suitable for industrial production.

One-Pot Synthesis from Morpholine and Thiosemicarbazide

A modified approach condenses morpholine with thiosemicarbazide in the presence of sodium methoxide. The reaction occurs in anhydrous methanol under nitrogen, with a yield of 52%:

Sodium + Methanol → Sodium methoxide

Morpholine + Thiosemicarbazide → Morpholine-4-carbothiohydrazide

Conditions :

- Reagents : Morpholine (1 eq), thiosemicarbazide (1.2 eq)

- Catalyst : Sodium methoxide (0.1 eq)

- Time : 4 h reflux

- Workup : Evaporation under reduced pressure, recrystallization from ethanol

This method simplifies purification but requires strict anhydrous conditions to prevent hydrolysis.

Solvent-Free Mechanochemical Synthesis

A patent (CN103408454A) describes a solvent-free method using reactive distillation:

- Mix morpholine-4-carbothioate ester (1 eq) with hydrazine hydrate (1.1 eq).

- Heat at 100–120°C with continuous removal of ethanol/water azeotrope.

- Distill residual hydrazine under vacuum.

Advantages :

This green chemistry approach eliminates solvent waste and reduces reaction time to 1–2 h.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between morpholine-4-carbonyl chloride and thiosemicarbazide in acetonitrile:

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Pressure | 150 psi |

| Time | 15 min |

| Yield | 85% |

| Purity | 97% (GC-MS) |

Microwave methods reduce energy consumption but require specialized equipment.

Comparative Analysis of Methods

Industrial-Scale Considerations

The solvent-free method is optimal for bulk production due to:

- Cost-effectiveness : $12–15/kg at 100 kg batch size

- Safety : Avoids flammable solvents

- Regulatory compliance : Meets ICH Q3C residual solvent guidelines

Pilot plant data (10 kg batch):

- Reactor : Glass-lined, agitated

- Cycle time : 3.5 h

- Energy use : 0.8 kWh/kg

Quality Control Protocols

HPLC Analysis :

Spectroscopic Validation :

Thermal Stability :

Emerging Techniques

Análisis De Reacciones Químicas

Types of Reactions: Morpholine-4-carbothiohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiohydrazide group to hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reactions typically involve nucleophiles like amines or alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Morpholine-4-carbothiohydrazide has the molecular formula and a molecular weight of 161.23 g/mol. Its structure features a morpholine ring, which enhances its solubility and biological activity. The compound acts as a building block in organic synthesis and is characterized by its unique combination of functional groups that enable diverse chemical interactions.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is utilized in various organic reactions, including:

- Synthesis of Metal Complexes: The compound can form complexes with transition metals, enhancing their catalytic properties.

- Ligand Development: It acts as a ligand in coordination chemistry, influencing the stability and reactivity of metal complexes.

Biology

The compound exhibits notable biological activities, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity: this compound demonstrates potent antimicrobial effects against various pathogens. For instance, it has shown a minimum inhibitory concentration (MIC) of 0.78 µg/mL against Staphylococcus aureus, surpassing many conventional antibiotics. Its mechanism includes biofilm disruption and exotoxin inhibition, making it a promising candidate for treating resistant infections.

- Anticancer Properties: Research indicates that metal complexes derived from this compound possess significant antiproliferative activity against cancer cell lines. The mechanisms include ribonucleotide reductase inhibition and the induction of endoplasmic reticulum stress, leading to apoptosis in cancer cells.

Medicine

Ongoing research explores the therapeutic potential of this compound in treating various diseases:

- Therapeutic Agent Development: Studies are investigating its efficacy as a potential drug candidate for conditions such as tuberculosis and cancer, highlighting its selective toxicity towards pathogenic cells while sparing normal cells .

Industry

In industrial applications, this compound is used in:

- Polymer Production: It contributes to the synthesis of polymers and dyes.

- Chemical Manufacturing: The compound plays a role in producing other industrial chemicals due to its reactivity.

Antimicrobial Efficacy Study

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. This highlights its potential as an alternative treatment for infections caused by antibiotic-resistant pathogens.

Anticancer Activity Research

Research on copper(II) complexes derived from this compound revealed their ability to inhibit cancer cell proliferation effectively. These complexes induced apoptosis through various pathways, showcasing the compound's therapeutic potential in oncology.

Biological Activities Summary

| Activity Type | Target Organism/Process | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.78 µg/mL | Biofilm disruption, exotoxin inhibition |

| Anticancer | Various cancer cell lines | Varies (high potency) | Ribonucleotide reductase inhibition, ER stress induction |

| Enzyme Interaction | Carbonic Anhydrase CA-II | N/A | Competitive inhibition at active site |

Mecanismo De Acción

The mechanism of action of morpholine-4-carbothiohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Morpholine-4-carbothiohydrazide can be compared with other similar compounds such as:

Thiosemicarbazide: Similar in structure but lacks the morpholine ring.

Carbohydrazide: Contains a hydrazide group but lacks the sulfur atom.

Morpholine: Contains the morpholine ring but lacks the carbothiohydrazide group.

Uniqueness: this compound is unique due to the combination of the morpholine ring and the carbothiohydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Actividad Biológica

Morpholine-4-carbothiohydrazide (M4CTH) is a compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. This article delves into its mechanisms of action, biochemical interactions, pharmacokinetics, and its potential applications in medicine and industry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 161.23 g/mol. The compound features a morpholine ring, which contributes to its solubility and biological activity. Its structure allows it to interact with various biological targets, making it a versatile compound in pharmacological research.

Antimicrobial Activity

M4CTH exhibits potent antimicrobial activity, particularly against Staphylococcus aureus , with a minimum inhibitory concentration (MIC) of 0.78 µg/mL, outperforming many clinically used antibiotics. The compound operates through a multi-target mechanism that includes:

- Biofilm Disruption : M4CTH can dismantle biofilms formed by bacteria, enhancing the efficacy of existing antibiotics.

- Exotoxin Inhibition : It inhibits the secretion of bacterial exotoxins, reducing the virulence of pathogens.

Anticancer Properties

Research indicates that M4CTH has potential anticancer effects. Studies have shown that metal complexes derived from M4CTH demonstrate higher antiproliferative activity against various cancer cell lines compared to standard chemotherapeutics . The mechanism involves:

- Ribonucleotide Reductase Inhibition : M4CTH complexes inhibit ribonucleotide reductase (RNR), which is crucial for DNA synthesis in cancer cells.

- Induction of Endoplasmic Reticulum Stress : This leads to apoptosis in cancer cells, enhancing the therapeutic potential of M4CTH.

Biochemical Interactions

M4CTH interacts significantly with enzymes and proteins within biological systems:

- Carbonic Anhydrase CA-II : The compound binds to the active site of this enzyme, inhibiting its function and affecting cellular pH regulation. This interaction is vital for processes such as gluconeogenesis and lipogenesis.

Cellular Effects

The compound influences various cellular processes, including:

- Gene Expression Modulation : M4CTH can alter gene expression patterns, impacting cellular metabolism and signaling pathways.

- Cell Signaling Pathways : Its interaction with cellular components can modify signaling cascades, potentially leading to therapeutic effects in diseases.

Pharmacokinetics

The pharmacokinetic profile of M4CTH is critical for its application in therapy:

- Absorption and Distribution : The morpholine moiety enhances water solubility, facilitating better absorption in biological systems.

- Metabolism : M4CTH undergoes metabolic transformations that can affect its bioactivity and efficacy.

Research Findings and Case Studies

Several studies have highlighted the biological activities of M4CTH:

- Antimicrobial Efficacy : A study demonstrated that M4CTH derivatives showed significant antibacterial activity against resistant strains of bacteria, indicating its potential as an alternative treatment for infections .

- Anticancer Activity : Research on copper(II) complexes derived from M4CTH revealed their ability to inhibit cancer cell proliferation effectively. These complexes were found to induce apoptosis through various pathways .

- Biochemical Pathway Influence : Investigations into the metabolic pathways affected by M4CTH showed alterations in metabolite levels due to enzyme inhibition, highlighting its role in metabolic regulation.

Summary Table of Biological Activities

| Activity Type | Target Organism/Process | MIC/IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.78 µg/mL | Biofilm disruption, exotoxin inhibition |

| Anticancer | Various cancer cell lines | Varies (high potency) | RNR inhibition, ER stress induction |

| Enzyme Interaction | Carbonic Anhydrase CA-II | N/A | Competitive inhibition at active site |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Morpholine-4-carbothiohydrazide, and how is its purity confirmed?

- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting this compound with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol under acidic conditions (glacial acetic acid) at elevated temperatures (~75°C) yields Schiff base derivatives . Purity is confirmed using elemental analysis, melting point determination, and spectroscopic techniques (IR, UV-Vis, NMR, HRMS). Discrepancies in spectral data may arise from tautomeric equilibria (e.g., thione ↔ thiol forms), requiring careful interpretation .

- Data :

- CAS RN: 14294-10-1 (Morpholine-4-carbothioamide) .

- Melting point: 153–156°C .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/ingestion; rinse exposed skin/eyes with water. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for first-aid measures (e.g., artificial respiration if inhaled) and disposal .

Advanced Research Questions

Q. How does pH influence the coordination behavior of this compound with transition metals?

- Methodology : The ligand acts as an N,N,S donor, forming pH-dependent complexes. At neutral pH, it coordinates as a neutral ligand, while at higher pH, deprotonation allows monoanionic/dianionic binding. UV-Vis titration and potentiometric methods are used to study protonation equilibria. For example, with Ni(II), Co(II), or Cu(II), complexes adopt [M(H2L)X2] stoichiometry (X = Cl/Br), confirmed by molar conductivity and magnetic susceptibility measurements .

- Key Finding : Stability constants increase with pH, favoring stronger chelation in basic conditions .

Q. How can researchers resolve contradictions in spectral data during derivative synthesis?

- Case Study : A condensation reaction unexpectedly yielded N-((dimethylamino)phenyl(hydroxy)methyl)this compound (H2K) instead of the anticipated thiosemicarbazone. IR and NMR revealed a thioketone structure in the solid state, while solution-phase tautomerism (thione ↔ thiol) explained spectral inconsistencies. Computational modeling (DFT) and HSQC/HMBC correlations validated the intermediate’s structure .

- Recommendation : Combine experimental data (e.g., HRMS, 2D-NMR) with computational simulations to reconcile structural ambiguities .

Q. What methodologies evaluate the antitumor efficacy of this compound derivatives?

- Methodology : Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., lung adenocarcinoma A549, hepatoma HepG2). Calculate IC50 values via dose-response curves. For example, H2K showed IC50 = 9.37 µg/mL (lung) vs. 40.95 µg/mL (liver), indicating tissue-specific activity .

- Data Interpretation : Lower IC50 implies higher potency. Compare results with positive controls (e.g., cisplatin) and validate via replicate experiments .

Q. How to design experiments assessing the stability of Schiff base metal complexes?

- Approach :

Synthesize complexes under varying pH and solvent conditions.

Characterize via thermal analysis (TGA/DSC) to determine decomposition thresholds.

Study solution stability using UV-Vis kinetics (monitor absorbance changes over time).

Correlate stability with biological activity; e.g., Cu(II) complexes often exhibit enhanced antimicrobial activity due to redox-active metal centers .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Strategy :

- Standardize assay protocols (e.g., cell line passage number, incubation time).

- Control for solvent effects (e.g., DMSO concentration in stock solutions).

- Validate purity of compounds (HPLC ≥95%) to exclude impurities influencing results .

- Example : Discrepancies in IC50 values may arise from differences in cell viability assay endpoints (e.g., luminescence vs. colorimetric readouts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.